3-(5-Bromopyrimidin-2-yl)pentan-3-ol
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Overview
Description
3-(5-Bromopyrimidin-2-yl)pentan-3-ol is a chemical compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol typically involves the bromination of pyrimidine derivatives followed by the addition of a pentanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyrimidin-2-yl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium iodide, potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols. Substitution reactions can result in various halogenated pyrimidine derivatives .
Scientific Research Applications
3-(5-Bromopyrimidin-2-yl)pentan-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-3-ol: A similar compound with a bromine atom on the pyridine ring, used in similar applications.
3-Amino-5-bromopyridin-4-ol:
5-Bromopyridine-3-carboxylic acid: Another brominated pyridine derivative with distinct chemical properties.
Uniqueness
3-(5-Bromopyrimidin-2-yl)pentan-3-ol is unique due to its specific structure, which combines a brominated pyrimidine ring with a pentanol group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)pentan-3-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-3-9(13,4-2)8-11-5-7(10)6-12-8/h5-6,13H,3-4H2,1-2H3 |
InChI Key |
QWOCFZZADNCZAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=NC=C(C=N1)Br)O |
Origin of Product |
United States |
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